molecular formula C17H22N8O2S B2957706 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2199630-69-6

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide

Cat. No.: B2957706
CAS No.: 2199630-69-6
M. Wt: 402.48
InChI Key: UIZQOQRUTQHOTO-UHFFFAOYSA-N
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Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H22N8O2S and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activities

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide and related compounds have been studied for their potential herbicidal activities. A study focusing on the design and synthesis of novel compounds including triazolopyrimidinesulfonamide highlighted their use in controlling a range of plant species. The research demonstrated that these compounds could be effective herbicides (Ren et al., 2000).

Insecticidal Properties

Research has also delved into the insecticidal potential of sulfonamide thiazole derivatives, which are closely related to the compound . These studies have shown significant toxic effects against pests like the cotton leafworm, suggesting their utility in pest management (Soliman et al., 2020).

Anticancer Applications

Several studies have explored the anticancer potential of heterobicyclic nitrogen systems, including compounds similar to this compound. These compounds have shown moderate activity against various cancer cell lines, including leukemia, ovarian cancer, and lung cancer (El-Gendy et al., 2003).

Antibacterial Effects

The antibacterial properties of novel heterocyclic compounds containing a sulfonamido moiety have been researched extensively. These compounds, similar in structure to the compound , have shown high antibacterial activity, indicating their potential use in combating bacterial infections (Azab et al., 2013).

Anti-Asthmatic Potential

Compounds structurally related to this compound have been evaluated for their anti-asthmatic activities. These studies suggest that certain sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines are effective in inhibiting bronchoconstriction, pointing towards their potential use in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are known to interact with various target receptors, which suggests that the compound may also interact with multiple targets.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ functions.

Biochemical Pathways

The downstream effects of these pathways would depend on the specific targets and their roles in cellular processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have been reported to exhibit potent antiproliferative activities against various cell lines . This suggests that the compound may also have antiproliferative effects, potentially making it useful for anticancer applications.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2S/c1-22-10-16(18-11-22)28(26,27)23(2)13-8-24(9-13)15-7-6-14-19-20-17(25(14)21-15)12-4-3-5-12/h6-7,10-13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZQOQRUTQHOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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